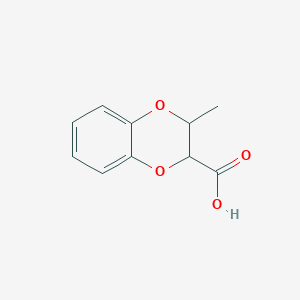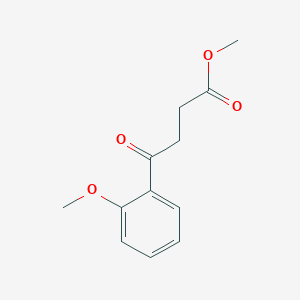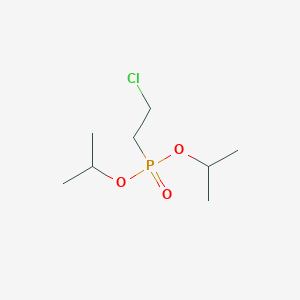
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Overview
Description
“3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chemical compound with the molecular formula C10H10O4 . It is a derivative of benzodioxine .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which includes compounds like “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid”, has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” can be represented by the molecular formula C10H10O4 .Chemical Reactions Analysis
The chemical reactions involving “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” and similar compounds have been studied. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : 1,4-Benzodioxine derivatives, including 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, are synthesized for various applications. These compounds are useful intermediates in organic synthesis, offering potential for creating a wide array of chemical compounds (Rao & Bhaskar, 1993).
Palladium-Catalyzed Reactions : This compound is involved in palladium-catalyzed methylation and arylation of C-H bonds in simple carboxylic acids, demonstrating its utility in advanced organic synthesis techniques (Giri et al., 2007).
Pharmaceutical Applications
Resolution and Entrainment : The compound plays a role in the resolution of enantiomers, which is crucial in the pharmaceutical industry for producing enantiopure compounds, as different enantiomers can have varying biological activities (Bolchi et al., 2007).
Lipases Catalyzed Hydrolysis : In the pharmaceutical industry, this compound is used as a starting material for the synthesis of enantiomerically pure drugs, such as in the production of (S)-doxazosin mesylate (Varma et al., 2008).
Biomedical Research
Anti-Inflammatory Activity : Derivatives of 3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid have shown potential anti-inflammatory properties, which could be beneficial in developing new therapeutic agents (Vazquez et al., 1996).
Biological Profile of Enantiomers : The compound's enantiomers have been studied for their potential as competitive alpha 1A-adrenoreceptor antagonists, indicating their relevance in targeted drug design (Quaglia et al., 1996).
Future Directions
The future directions in the research and applications of “3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” and similar compounds could involve further exploration of their synthesis and applications. For instance, enantiomerically pure 1,4-benzodioxane derivatives are widely found in biologically active compounds. They possess interesting biological activities such as α-adrenergic blocking, antigastric, spasmolytic, antipsychotic, anxiolytic, and hepatoprotective properties .
properties
IUPAC Name |
2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-9(10(11)12)14-8-5-3-2-4-7(8)13-6/h2-6,9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEHOGACXXHTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405084 | |
| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
CAS RN |
103204-87-1 | |
| Record name | 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)




![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)





![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
